molecular formula C12H15NO2 B13472191 Ethyl (S)-1-aminoindane-4-carboxylate

Ethyl (S)-1-aminoindane-4-carboxylate

Cat. No.: B13472191
M. Wt: 205.25 g/mol
InChI Key: OROTZTHHTIVNPQ-NSHDSACASA-N
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Description

Ethyl (S)-1-aminoindane-4-carboxylate is a chiral aminoindane derivative of significant interest in medicinal chemistry and pharmaceutical research. Chiral 1-aminoindane scaffolds are recognized as privileged structures in drug discovery, serving as key synthetic intermediates for the development of active pharmaceutical ingredients (APIs) . The core aminoindane structure is a versatile building block, with research highlighting its role as a precursor to immunomodulatory drugs such as Ozanimod, a treatment for relapsing multiple sclerosis and ulcerative colitis . The specific stereochemistry of the (S)-enantiomer is often critical for biological activity and binding specificity, making it essential for the development of enantiomerically pure therapeutics . The ester functional group in the 4-position provides a handle for further synthetic manipulation, allowing researchers to explore a wide array of amide, carbamate, and other derivatives. This compound is presented for research applications only, including use as a standard in analytical development, a building block in synthetic chemistry, and a precursor in drug discovery projects. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-4-9-8(10)6-7-11(9)13/h3-5,11H,2,6-7,13H2,1H3/t11-/m0/s1

InChI Key

OROTZTHHTIVNPQ-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)C1=CC=CC2=C1CC[C@@H]2N

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1CCC2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from a suitable precursor such as a substituted benzene derivative.

    Introduction of the Amino Group: The amino group can be introduced via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Esterification: The carboxylic acid group on the indene ring is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of ethyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl (S)-1-aminoindane-4-carboxylate is a chiral compound belonging to the class of aminoindanes, characterized by an indane ring structure with an amino group and a carboxylate ester. It is a valuable intermediate in synthesizing pharmaceutical agents because it can act as a chiral building block. The ethyl ester group enhances its solubility and reactivity, making it particularly useful in pharmaceutical applications.

Pharmaceutical Applications
this compound serves as a key intermediate in synthesizing various pharmaceutical agents. It is used in the preparation of Rasagiline, and the present invention also relates to N- (2 , 3-dihydro-lH-inden-l-yl) -2 , 3-dihydro-lH-inden-l-imine and both its enantiomeric forms, i.e. (R) -N- (2 , 3-dihydro-lH-inden-l-yl) -2 , 3- dihydro-lH-inden-l-imine and (S) -N- (2 , 3-dihydro-lH-inden-l-yl) -2,3- dihydro-lH-inden-l-imine, their preparation, as well as their use for the preparation of 1-aminoindane, rasagiline and in the process of racemization of (S) -1-aminoindane . Moreover, the present invention relates to a process for preparing rasagiline using racemization of (S) -1-aminoindane .

Synthesis
The synthesis of this compound can be achieved through several methods: Route A relates to the resolution of a racemic amine via an N-acylation in the presence of a biocatalyst as key step, preferably in the presence of a hydrolase, preferably selected from a lipase, esterase or protease . Most preferably a lipase is used as a biocatalyst . Route B relates to the resolution of a racemic mixture or an enantiomerically-enriched mixture of a suitable amide via an enantioselective hydrolysis . Routes C and D the direct asymmetric reductive amination of a 4- substituted 1-indanone as described above is provided, involving either transaminases (route C) or amine dehydrogenases (route D) as the catalysts .

Comparison with Similar Compounds
this compound stands out due to its specific combination of functional groups that provide unique reactivity and biological activity compared to similar compounds. Its ethyl ester enhances solubility and bioavailability, making it particularly useful in pharmaceutical applications.

Compound NameStructural FeaturesUnique Aspects
1-AminoindaneIndane structure with amino groupBasic structure without carboxylate functionality
Ethyl 4-Amino-2-methylphenylacetateEthyl ester and aromatic substitutionDifferent aromatic substitution affecting activity
4-Cyano-1-aminoindaneCyano group at position 4Potentially different biological activity profile
1-Aminoindane-2-carboxylic acidCarboxylic acid instead of esterMore polar, potentially differing solubility

Mechanism of Action

The mechanism by which ethyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Functional Groups Core Structure
Ethyl (S)-1-aminoindane-4-carboxylate* C₁₂H₁₅NO₂ Ethyl ester, primary amine Indane
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ Methyl ester, secondary amine Benzene
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ Carboxylic acid, chloro, methyl Pyrimidine

Notes:

  • The ethyl ester group may improve lipid solubility compared to the methyl ester in (S)-Methyl 4-(1-aminoethyl)benzoate, influencing pharmacokinetics.

Physicochemical Properties

Property (S)-Methyl 4-(1-aminoethyl)benzoate 2-Chloro-6-methylpyrimidine-4-carboxylic acid This compound*
Molecular Weight 179.22 g/mol 190.57 g/mol ~221.26 g/mol (estimated)
Solubility Soluble in polar organic solvents Likely polar due to carboxylic acid Moderate (ester group enhances lipophilicity)
Key Spectroscopic Data NMR: δ 1.4 (d, 3H, CH₃), 3.7 (s, 3H, OCH₃) Not provided Expected indane-specific NMR shifts

Notes:

  • The pyrimidine-based compound’s carboxylic acid group increases polarity, contrasting with the esterified analogs’ improved membrane permeability.
  • This compound’s indane ring may elevate melting points compared to benzene or pyrimidine derivatives due to enhanced crystallinity.

Q & A

Q. What are the optimal synthetic routes for Ethyl (S)-1-aminoindane-4-carboxylate, and how can enantiomeric purity be ensured?

The synthesis typically involves multi-step organic reactions, including chiral resolution via enzymatic or chemical methods. For example, asymmetric hydrogenation or kinetic resolution using chiral catalysts can achieve high enantiomeric excess (ee). Analytical techniques like chiral HPLC or polarimetry are critical for verifying purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography : SHELXL (part of the SHELX suite) is widely used for refining small-molecule structures, particularly for resolving chiral centers .
  • NMR : 2D NOESY or COSY experiments help confirm spatial arrangements, while 13C^{13}\text{C} and 1H^{1}\text{H} NMR validate functional groups.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. How does the indane core influence the compound’s stability under varying pH and temperature conditions?

Accelerated stability studies using HPLC-UV can track degradation products. The indane scaffold’s rigidity may reduce hydrolytic susceptibility compared to flexible analogs, but ester groups remain pH-sensitive. Buffer systems (e.g., phosphate at pH 7.4) simulate physiological conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?

  • Dose-response validation : Reproduce assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) to isolate target-specific effects.
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .
  • Statistical rigor : Apply ANOVA or Bayesian modeling to assess inter-assay variability .

Q. How can computational modeling predict the stereochemical impact of this compound on target binding?

  • Docking simulations : Software like AutoDock Vina or Schrödinger Suite models interactions with chiral-sensitive targets (e.g., enzymes or GPCRs).
  • MD simulations : Analyze conformational stability of the (S)-enantiomer in binding pockets over nanosecond timescales .
  • QM/MM : Hybrid quantum-mechanical/molecular-mechanical methods assess electronic effects on binding affinity .

Q. What methodologies validate the puckering conformation of the indane ring in solid-state vs. solution-phase studies?

  • Cremer-Pople parameters : Quantify ring puckering amplitude (QQ) and phase angle (θ\theta) from crystallographic data .
  • NMR coupling constants : 3JHH^{3}J_{\text{HH}} values correlate with dihedral angles to infer solution-phase conformation .
  • DFT calculations : Compare experimental data with optimized geometries at the B3LYP/6-31G* level .

Q. How do isotopic labeling studies (e.g., 15N^{15}\text{N}, 13C^{13}\text{C}) elucidate metabolic pathways of this compound?

  • Tracer experiments : Administer 13C^{13}\text{C}-labeled compound in vitro/in vivo and track incorporation into metabolites via NMR or LC-MS.
  • Kinetic isotope effects : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-limiting steps in metabolism .

Data Analysis and Validation

Q. How should researchers address outliers in crystallographic refinement for this compound?

  • SHELXL constraints : Apply restraints to bond lengths/angles if disorder is observed.
  • Rfree_{\text{free}} monitoring : Ensure cross-validation during refinement to prevent overfitting .
  • Twinned data : Use SHELXD for structure solution in cases of twinning .

Q. What statistical frameworks are recommended for dose-response studies in preclinical models?

  • Four-parameter logistic model : Fit sigmoidal curves to calculate EC50_{50}/IC50_{50} values with 95% confidence intervals.
  • Bootstrap resampling : Assess robustness of potency estimates in small-sample studies .

Methodological Resources

  • Crystallography : SHELX programs (SHELXL, SHELXD) for structure refinement and validation .
  • Data Reporting : Follow IUPAC guidelines for chemical nomenclature and SI units in publications .
  • Ethical Compliance : Adhere to institutional protocols for handling bioactive compounds, particularly those with unapproved therapeutic applications .

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